Digicitrin
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Overview
Description
Digicitrin is a flavonoid compound with the chemical formula C21H22O10 . It is known for its complex structure, which includes multiple methoxy and hydroxy groups. This compound is part of the larger class of flavonoids, which are known for their diverse biological activities and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Digicitrin typically involves the use of various organic reactions to introduce the necessary functional groupsThe reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve the extraction of natural sources followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions that maximize yield and purity. Techniques such as column chromatography and recrystallization are commonly used in the purification steps .
Chemical Reactions Analysis
Types of Reactions
Digicitrin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Digicitrin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and cardioprotective activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Digicitrin involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammation and cancer progression.
Signal Transduction Modulation: Affecting pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Myricetin: Exhibits strong antioxidant and enzyme inhibitory effects.
Uniqueness of Digicitrin
This compound is unique due to its specific combination of methoxy and hydroxy groups, which contribute to its distinct chemical reactivity and biological activities. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H22O10 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,6,7,8-tetramethoxychromen-4-one |
InChI |
InChI=1S/C21H22O10/c1-25-11-8-9(7-10(22)16(11)26-2)15-18(27-3)13(23)12-14(24)19(28-4)21(30-6)20(29-5)17(12)31-15/h7-8,22,24H,1-6H3 |
InChI Key |
GIEYELPGDHOPHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC |
Origin of Product |
United States |
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